

alpelisib versus other PI3K inhibitors efficacy

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Compound Focus: Alpelisib

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PI3K Inhibitors at a Glance

Inhibitor Name	Primary Target / Class	Key Approved Indications	Notable Efficacy Findings	Key Safety Profile
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| **Alpelisib** | PI3K α (α -isoform selective) | HR+/HER2-, *PIK3CA*-mutated advanced breast cancer [1] [2] | • Superior 6-mo PFS vs. fulvestrant in *PIK3CA*-mutant BC [2] • Differential efficacy in HNSCC: poorer PFS with H1047R vs. helical domain mutations (1.6 vs. 7.3 mo) [3] [4] | Manageable toxicity profile; common AEs: hyperglycemia, rash, diarrhea [3] [1] | | **Inavolisib** | PI3K α (α -isoform selective & mutant-degrader) | *Investigated in* HR+/HER2-, *PIK3CA*-mutated advanced breast cancer [5] | • Superior mPFS vs. placebo (15.0 vs. 7.3 mo) in combo with palbociclib/fulvestrant [5] • Induces degradation of mutant p110 α , potentially overcoming resistance [5] | Lower incidence of severe AEs (mostly G1/2) vs. other PI3Ki; common AEs: diarrhea, rash [5] | | **Buparlisib** | Pan-PI3K (α , β , γ , δ) | *Previously investigated in* HR+ advanced breast cancer [2] | • Favorable ORR in *PIK3CA*-mutant BC per network meta-analysis [2] • Development limited by toxicity [2] | Significant toxicity (hepatotoxicity, mood alterations) limits clinical use [2] | | **Copanlisib** | Pan-PI3K (α , β , γ , δ) | Follicular Lymphoma | • Additive/synergistic effects with MEK/ERK inhibitors in spheroid models [6] | IV administration, intermittent dosing mitigates some toxicities [6] | | **Duvelisib** | PI3K δ & PI3K γ | Chronic Lymphocytic Leukemia, Follicular Lymphoma | • Primarily used in hematologic malignancies [6] | Black box warnings for serious infections, diarrhea/colitis, skin reactions [6] |

Experimental Insights and Protocols

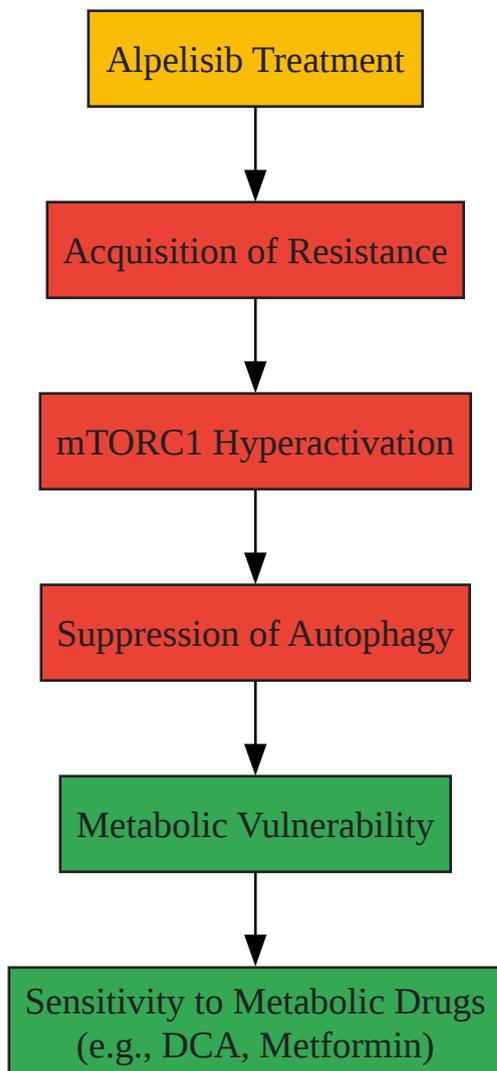
For researchers, the methodologies and specific experimental findings from recent studies are crucial for understanding the context of this data.

Alpelisib in Head and Neck Cancer (TRIUMPH Trial)

- **Experimental Protocol:** This phase II umbrella trial enrolled patients with recurrent/metastatic head and neck squamous cell carcinoma (R/M HNSCC) with PI3K pathway alterations. Patients received **alpelisib** (350 mg orally once daily) until disease progression or unacceptable toxicity. Tumor response was assessed every 8 weeks per RECIST 1.1. Genomic profiling was performed via next-generation sequencing (NGS) on formalin-fixed paraffin-embedded (FFPE) tumor samples [4] [7].
- **Key Findings:** The study revealed that the location of the *PIK3CA* mutation significantly impacts outcomes. Patients with kinase domain mutations (H1047R) had significantly **poorer progression-free survival (PFS)** compared to those with helical domain mutations (E542K, E545K) (1.6 months vs. 7.3 months, $p=0.017$). Overall response rates were similar between groups, suggesting the difference lies in the duration of disease control [3] [7].

Alpelisib in Breast Cancer Resistance Models

- **Experimental Protocol:** To investigate resistance, T47D breast cancer cells (HR+/HER2-, *PIK3CA* H1047R mutant) were chronically exposed to increasing concentrations of **alpelisib** in vitro to generate resistant subclones (T47DAR). RNA sequencing was used to determine transcriptomic profiles of resistant versus native cells. Cell growth was assessed via MTT assay, and protein level changes were analyzed by Western blotting [1].
- **Key Findings:** **Alpelisib**-resistant cells exhibited **constitutively active mTORC1 signaling**. This aberrant activation created a metabolic vulnerability, making resistant cells exquisitely sensitive to drugs targeting cancer metabolism, such as dichloroacetate (DCA) and Metformin. The mechanism involves mTORC1-mediated suppression of autophagy, leading to energy stress and critical depletion of aspartate [1]. The following diagram illustrates this resistance mechanism and potential therapeutic strategy.



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Combination Screening in Tumor Spheroids

- **Experimental Protocol:** A high-throughput combinatorial screen was performed using multi-cell type tumor spheroids composed of patient-derived cancer cells, endothelial cells, and mesenchymal stem cells. Four PI3K inhibitors (**alpelisib**, inavolisib, copanlisib, duvelisib) were tested alone and in combination with other targeted agents (e.g., MEK, ERK, AKT, mTOR inhibitors). Activity was measured by assessing cell viability after drug treatment [6].
- **Key Findings:** The study found that **combining a PI3K α inhibitor (alpelisib or inavolisib) with a MAPK pathway inhibitor (selumetinib/MEKi or raxoxertinib/ERKi)** produced additive or synergistic effects in various solid tumor models. This suggests that vertical inhibition of the

PI3K/AKT/mTOR pathway (e.g., PI3Ki + AKTi) or horizontal inhibition of parallel pathways (e.g., PI3Ki + MEKi) are promising strategies to enhance efficacy and overcome resistance [6].

Interpretation and Clinical Relevance

For drug development professionals, the key takeaways are:

- **Mutation Context Matters:** The efficacy of **alpelisib** is not uniform across all *PIK3CA* mutations. The **H1047R kinase domain mutation may confer poorer response** compared to helical domain mutations in HNSCC, a critical consideration for patient stratification in clinical trials [3] [4].
- **Resistance Mechanisms Are Actionable:** Acquired resistance to **alpelisib** often involves **mTORC1 hyperactivation and suppressed autophagy**. This creates a codependency and a "metabolic liability" that can be targeted with metabolic drugs, presenting a rational combination therapy strategy [1].
- **Next-Generation Inhibitors:** Inavolisib represents an evolution in PI3K α inhibition. Its dual mechanism—potent inhibition plus degradation of mutant p110 α —and its **improved safety profile** make it a strong candidate, especially in combination regimens for HR+/HER2- breast cancer [5].

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